Dimethyl(acetylacetonate)gold(III)

Vue d'ensemble

Description

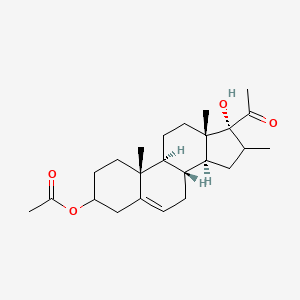

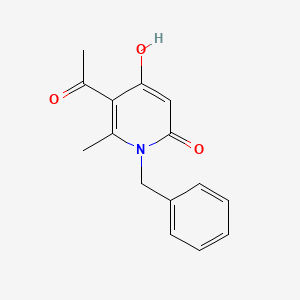

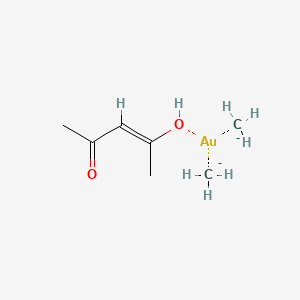

Dimethyl(acetylacetonate)gold(III) is a gold source that is soluble in organic solvents . It is generally immediately available in most volumes . The molecular formula is C7H13AuO2 . It appears as white to off-white crystals .

Synthesis Analysis

Dimethyl(acetylacetonate)gold(III) is used as a precursor for the synthesis of gold nanoparticles . It is used in heterogeneously catalyzed reactions such as CO oxidation, propene epoxidation, N-alkylation of primary amines to secondary amines, glucose oxidation, and aerobic oxidation of alcohols .Molecular Structure Analysis

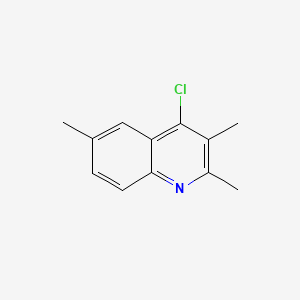

The molecular structure of Dimethyl(acetylacetonate)gold(III) consists of a gold atom bonded to a bidentate ligand acetylacetonate (acac) and two methyl groups .Chemical Reactions Analysis

Upon electron beam irradiation, Dimethyl(acetylacetonate)gold(III) undergoes reduction from Au(III) to a metallic Au(0) species embedded in a dehydrogenated carbon matrix . This process also results in the evolution of methane, ethane, carbon monoxide, and hydrogen .Physical And Chemical Properties Analysis

Dimethyl(acetylacetonate)gold(III) has a melting point of 81-82°C and sublimes at approximately 25°C/0.01mm . It is stable when stored cold .Applications De Recherche Scientifique

Vapor Deposition of Gold : It is used as a precursor for the deposition of gold. Its thermal decomposition allows for high-quality metal production, particularly in laser-induced vapor deposition processes (Baum, 1986).

Molecular Structure Analysis : Research has been conducted to understand its molecular structure, revealing a square-planar structure. This understanding is crucial for its applications in various chemical processes (Shibata, Iijima, & Baum, 1990).

Catalysis : It serves as a catalyst, particularly in the form of nanoparticles for various reactions. For example, supported Au nanoparticle catalysts exhibit unique catalytic properties at relatively low temperatures and are used commercially for deodorizers and in air quality control (Haruta, 2004).

X-ray Diffraction Studies : The compound has been the subject of X-ray diffraction studies, which provide insights into its crystal chemical properties. Such studies are vital for understanding its behavior in various applications (Zharkova, Baidina, & Igumenov, 2006).

Photochemical Applications : Its utility in photochemical decomposition to generate gold micropatterns has been explored. This application is significant in fields like microelectronics (Baum, Marinero, & Jones, 1986).

Liquid-Phase Grafting for Catalyst Preparation : It has been used in the preparation of supported gold catalysts by liquid-phase grafting, showing high catalytic activities for oxidation reactions at low temperatures (Okumura & Haruta, 2000).

Supercritical Fluid Deposition : Its use in supercritical fluid deposition techniques has been investigated for depositing high-purity gold films on various substrates (Cabañas, Long, & Watkins, 2004).

Epoxidation Reactions : The compound has been used to deposit gold clusters on substrates, significantly enhancing the rate of epoxidation reactions, such as in propene epoxidation (Huang, Takei, Akita, Ohashi, & Haruta, 2010).

Pulsed-Laser Chemical Vapor Deposition : It has been utilized in pulsed-laser chemical vapor deposition for creating highly conductive gold films, demonstrating its application in advanced manufacturing technologies (Morishige & Kishida, 1994).

Preparation of Gold Clusters : Dimethyl(acetylacetonate)gold(III) has been used in the preparation of gold clusters on porous coordination polymers, demonstrating its utility in catalysis and materials science (Ishida, Kawakita, Akita, & Haruta, 2010).

Ion Beam Induced Deposition : The compound is employed in focused ion beam induced deposition to create precise gold structures, which is critical in nanotechnology and electronics (Shedd, Lezec, Dubner, & Melngailis, 1986).

Synthesis of Gold Complexes : It serves as a reagent for preparing gold(III) complexes with various ligands, showcasing its importance in coordination chemistry (Vicente & Chicote, 1999).

Safety And Hazards

Dimethyl(acetylacetonate)gold(III) should be handled under inert gas . It should be kept cool and not allowed to contact air . If it comes in contact with eyes, rinse cautiously with water for several minutes . If swallowed, consult a doctor if symptoms persist . It should be stored under inert gas .

Orientations Futures

Propriétés

IUPAC Name |

carbanide;gold;(E)-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3,6H,1-2H3;2*1H3;/q;2*-1;/b4-3+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODGPXRGNOXCBP-FHJHGPAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CC(=CC(=O)C)O.[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].[CH3-].C/C(=C\C(=O)C)/O.[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14AuO2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(acetylacetonate)gold(III) | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl fluoride](/img/structure/B576410.png)

![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)